molecular formula C7H13NO2 B144306 3,3-Diethoxypropanenitrile CAS No. 2032-34-0

3,3-Diethoxypropanenitrile

Cat. No. B144306
CAS RN: 2032-34-0
M. Wt: 143.18 g/mol
InChI Key: WBOXEOCWOCJQNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Diethoxypropanenitrile is an important precursor in the synthesis of various compounds, including vitamin B1 and cytosine derivatives. It is a compound that can be synthesized through several methods, such as acylamide dehydration, metal cyanide replacement, etherification, and the isoxazole method. The isoxazole method, which uses 1,1,3,3-tetraethoxypropane as a raw material, is considered a suitable route for commercial production of this compound .

Synthesis Analysis

The synthesis of 3,3-Diethoxypropanenitrile and related compounds involves various chemical reactions. For instance, (diethoxyphosphoryl)acetonitrile oxide can undergo regioselective cycloaddition to olefins, leading to the formation of 3-[(diethoxyphosphoryl)methyl]-2-isoxazolines, which are useful synthetic building blocks . Additionally, 3-(Diethoxymethyl)alkanals can be obtained through the reduction of ethyl 3-(diethoxymethyl)alkanoates, which are synthesized in one pot by the copper (II)-catalyzed reaction of ethyl diazoacetate with 1-trimethylsiloxy-1-alkenes .

Molecular Structure Analysis

The molecular and electronic structure of compounds related to 3,3-Diethoxypropanenitrile can be determined using various spectroscopic techniques and computational methods. For example, the most stable conformer of 3-hydroxypropanenitrile shows a gauche arrangement with a weak intramolecular hydrogen bond, as revealed by high-level ab initio molecular orbital calculations . Similarly, the structural and spectroscopic data of other related molecules can be calculated using density functional theory (DFT) .

Chemical Reactions Analysis

The chemical reactivity of 3,3-Diethoxypropanenitrile and its derivatives can be explored through different reactions. For instance, the cycloaddition reaction of nitrile oxides to certain substrates can lead to the formation of isothiazolo[5,4-d]isoxazoline dioxides, which can be further transformed into various products . Moreover, the synthesis of diethyl 2-(3-methoxypropyl) succinate involves the condensation of diethyl maleate with 1-methoxy-3-nitropropane, showcasing the versatility of reactions involving nitrile and related groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-Diethoxypropanenitrile and related compounds can be characterized by their boiling points, solubility, density, and spectroscopic properties. For example, ethyl 3,3-diethoxypropanoate is a colorless liquid with a boiling point of 92-95°C at 15 mmHg and a density of 0.978 g/cm³. It is soluble in water and diethyl ether and can be purified by fractional vacuum distillation . The experimental and computational thermochemical study of 3-hydroxypropanenitrile provides insights into its enthalpy of formation and molecular conformation .

Scientific Research Applications

Synthesis Applications

3,3-Diethoxypropanenitrile serves as a versatile compound in chemical synthesis. It has been used in the production of glyoxal mono(diethyl acetal), a key synthon for preparing α,β-unsaturated aldehydes (Babler, 1987). Additionally, its role in the synthesis of various compounds, including (3-Methoxycarbonyl)coumarin, highlights its utility in green chemistry and undergraduate chemistry education (Verdía, Santamarta, & Tojo, 2017).

Molecular Beam Epitaxy

In the field of material science, particularly in the molecular beam epitaxy growth of compounds like GaN, AlN, and InN, 3,3-Diethoxypropanenitrile plays a significant role. These materials have applications in light-emitting diodes, solar cells, and field-effect transistors (Wang & Yoshikawa, 2004).

Gas Phase Reactivity Studies

The compound is also significant in the study of gas phase reactivity, particularly its interactions with hydroxyl radicals. This kind of research is crucial in understanding atmospheric chemistry and the behavior of aliphatic polyethers in the environment (Dagaut, Liu, Wallington, & Kurylo, 1989).

Catalysis

In catalysis, 3,3-Diethoxypropanenitrile has been employed in the cyanoethylation of methanol, catalyzed by alkaline earth oxides, demonstrating its role in chemical manufacturing processes (Kabashima & Hattori, 1997).

Biotechnology Applications

The compound is also relevant in biotechnology, particularly in the production of 3-Hydroxypropanoic acid from glycerol using metabolically engineered bacteria. This process highlights its potential in bioplastic production and as a precursor for various industrial chemicals (Jers, Kalantari, Garg, & Mijakovic, 2019).

Gold Catalysis

In gold catalysis, 3,3-Diethoxypropanenitrile is used in the synthesis of 3-alkoxyfurans, a process highlighting its utility in creating compounds with potential in various chemical transformations (Pennell et al., 2014).

Organic Synthesis

Its use in organic synthesis is evident in the preparation of tropic aldehyde and phenaldol, showcasing its role in creating important aromatic aldols (Dam, 2010).

Photomodulation Magnetic Materials

3,3-Diethoxypropanenitrile also finds application in the field of photomodulation magnetic materials, demonstrating its role in the design and synthesis of molecular-based magnets (Yong & Jiben, 2016).

Safety and Hazards

3,3-Diethoxypropanenitrile is classified as an irritant . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing should be worn when handling this chemical .

properties

IUPAC Name

3,3-diethoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOXEOCWOCJQNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CC#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174207
Record name 3,3-Diethoxypropiononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Diethoxypropanenitrile

CAS RN

2032-34-0
Record name 3,3-Diethoxypropionitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2032-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Diethoxypropiononitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002032340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Diethoxypropiononitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-diethoxypropiononitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 8 g of bromo-acetaldehyde diethyl-acetal, 3 g of sodium-cyanide and 20 ml of dimethyl-sulfoxide is admixed at a temperature of 80° C. for 5 hours. The reaction mixture is poured on 80 ml of water, then twice extracted with 50 ml of chloroform. The chloroform extract is washed twice with 30 ml of water, dried on magnesium sulfate, then distilled in vacuo.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Diethoxypropanenitrile
Reactant of Route 2
Reactant of Route 2
3,3-Diethoxypropanenitrile
Reactant of Route 3
Reactant of Route 3
3,3-Diethoxypropanenitrile
Reactant of Route 4
Reactant of Route 4
3,3-Diethoxypropanenitrile
Reactant of Route 5
Reactant of Route 5
3,3-Diethoxypropanenitrile
Reactant of Route 6
3,3-Diethoxypropanenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.